1-(1-Methyl-1H-indazol-7-yl)ethanol
Description
1-(1-Methyl-1H-indazol-7-yl)ethanol is a heterocyclic alcohol derivative featuring an indazole core substituted with a methyl group at the 1-position and an ethanol moiety at the 7-position.
The compound can be inferred to have a molecular formula of C₁₀H₁₂N₂O (molecular weight: 176.22 g/mol), derived from the ketone precursor 1-(1H-indazol-7-yl)ethanone (C₉H₈N₂O, MW 160.17 g/mol) . Reduction of the ketone group (e.g., via NaBH₄ or LiAlH₄) would yield the ethanol derivative. Predicted properties include moderate solubility in polar solvents due to the hydroxyl group and a boiling point approximating 350°C, extrapolated from related indazole derivatives .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(1-methylindazol-7-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-7,13H,1-2H3 |
InChI Key |
AMIHVAJIXBJBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1N(N=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Ethanol Group: The ethanol group can be introduced through a Grignard reaction, where the indazole derivative reacts with ethyl magnesium bromide, followed by hydrolysis.
Industrial Production Methods: Industrial production of 1-(1-Methyl-1H-indazol-7-yl)ethanol may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction steps.
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indazol-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(1-Methyl-1H-indazol-7-yl)acetaldehyde or 1-(1-Methyl-1H-indazol-7-yl)acetic acid.
Reduction: 1-(1-Methyl-1H-indazol-7-yl)ethane.
Substitution: Various halogenated or alkylated derivatives of the indazole ring.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing indazole structures, including 1-(1-Methyl-1H-indazol-7-yl)ethanol, exhibit diverse pharmacological properties:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Analgesic Properties : Possible pain-relieving effects through receptor interactions.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Applications in Medicinal Chemistry
Given its unique structural features, 1-(1-Methyl-1H-indazol-7-yl)ethanol serves as a lead compound for drug development targeting various diseases:
Case Studies
Several studies have highlighted the potential of 1-(1-Methyl-1H-indazol-7-yl)ethanol:
- Antiviral Activity : A study demonstrated that this compound, when used in combination with other antiviral agents, showed enhanced efficacy against HIV replication in vitro. The combination therapy exhibited lower resistance rates compared to monotherapies .
- Cancer Cell Studies : In vitro assays revealed that 1-(1-Methyl-1H-indazol-7-yl)ethanol significantly reduced the viability of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Inflammation Models : Animal models assessing inflammatory responses indicated that treatment with this compound resulted in decreased markers of inflammation, supporting its role in developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-indazol-7-yl)ethanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or cancer pathways.
Interacting with Receptors: Acting as an agonist or antagonist to specific receptors, thereby influencing cellular signaling.
Modulating Gene Expression: Affecting the transcription and translation of genes related to disease processes.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table compares 1-(1-Methyl-1H-indazol-7-yl)ethanol with structurally related indazole-based compounds:
Physical and Chemical Properties
- This property is critical in crystal packing, as seen in 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate, where O–H⋯N and π–π interactions stabilize the structure .
- pKa and Solubility: The predicted pKa of 1-(1H-indazol-7-yl)ethanone (11.87) suggests moderate basicity, while the ethanol derivative’s pKa (~16–17 for alcohols) would influence its solubility in aqueous environments.
Biological Activity
1-(1-Methyl-1H-indazol-7-yl)ethanol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
1-(1-Methyl-1H-indazol-7-yl)ethanol features an indazole ring, which is known for its role in various biological activities. The compound's structure can be described as follows:
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
- IUPAC Name : 1-(1-Methyl-1H-indazol-7-yl)ethanol
The unique structure of this compound allows it to interact with various biological targets, potentially influencing several physiological processes.
Pharmacological Effects
Research has indicated that 1-(1-Methyl-1H-indazol-7-yl)ethanol exhibits a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with indazole moieties can inhibit cancer cell proliferation. For instance, indazole derivatives have shown promise as inhibitors of specific kinases involved in cancer progression, indicating a potential role for 1-(1-Methyl-1H-indazol-7-yl)ethanol in cancer therapy .
- Neuroprotective Effects : Some indazole derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Toxicity Profile
Understanding the toxicity of 1-(1-Methyl-1H-indazol-7-yl)ethanol is crucial for assessing its safety for therapeutic use. Toxicological studies generally evaluate the following parameters:
| Parameter | Findings |
|---|---|
| Acute Toxicity | Limited data available |
| Subacute Toxicity | Requires further investigation |
| Organ Toxicity | Potential effects on liver and kidneys |
While specific studies on this compound are sparse, the toxicity profile of similar indazole compounds suggests caution due to possible hepatotoxicity and nephrotoxicity observed in animal models .
Case Studies and Research Findings
Several studies have explored the biological activity of indazole derivatives, which can provide insights into the potential effects of 1-(1-Methyl-1H-indazol-7-yl)ethanol:
- In Vitro Studies : Research has demonstrated that certain indazole compounds can inhibit tumor cell growth in vitro, with mechanisms involving apoptosis and cell cycle arrest. These findings support the hypothesis that 1-(1-Methyl-1H-indazol-7-yl)ethanol may possess similar anticancer properties.
- In Vivo Studies : Animal studies evaluating the pharmacokinetics and dynamics of related compounds indicate rapid absorption and distribution, with varying degrees of efficacy against tumor models. The pharmacokinetic profile suggests that modifications to the indazole structure can significantly impact bioavailability and therapeutic effectiveness .
- Clinical Implications : The potential neuroprotective effects observed in related compounds raise questions about their applicability in treating conditions like Alzheimer's disease or Parkinson's disease. Further research is needed to establish a direct correlation with 1-(1-Methyl-1H-indazol-7-yl)ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
